molecular formula C20H24O5 B12329577 17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid

17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid

Cat. No.: B12329577
M. Wt: 344.4 g/mol
InChI Key: VMPHCYUBONNNJN-SQRJABEJSA-N
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Description

Chemical Name: 17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid
CAS Number: 78261-67-3
Molecular Formula: C₂₀H₂₄O₅
Molecular Weight: 344.40 g/mol
Purity: >95% (as per analytical standards) .

This steroidal carboxylic acid features a 1,4-diene backbone with a hydroxy group at position 17a, a ketone at position 11, and a carboxylic acid moiety at position 15. Its structure is pivotal for glucocorticoid receptor interactions, though it lacks the fluorination or ester modifications seen in clinically used corticosteroids.

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

(9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C20H24O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h5,7,9,13-14,16,25H,3-4,6,8,10H2,1-2H3,(H,23,24)/t13?,14-,16+,18-,19-,20-/m0/s1

InChI Key

VMPHCYUBONNNJN-SQRJABEJSA-N

Isomeric SMILES

C[C@]12CC(=O)[C@H]3C([C@@H]1CC[C@@]2(C(=O)O)O)CCC4=CC(=O)C=C[C@]34C

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)O)O)CCC4=CC(=O)C=CC34C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid typically involves multiple steps starting from steroidal precursors. The process includes oxidation, hydroxylation, and carboxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid involves its interaction with steroid receptors. It can bind to androgen and corticosteroid receptors, influencing gene expression and cellular functions. The specific pathways and molecular targets depend on the context of its use, such as anti-inflammatory or androgenic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Structural Modifications

Fluorinated Derivatives
  • Example : (6a,11b,16a,17a)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(propionyloxy)androsta-1,4-diene-17-carboxylic acid
    • CAS : 65429-42-7
    • Formula : C₂₄H₃₀F₂O₆
    • Molecular Weight : 468.50 g/mol
    • Key Features :
  • Fluorine atoms at positions 6 and 9 enhance glucocorticoid receptor binding and metabolic stability.
  • A propionyloxy ester at position 17 improves lipophilicity, favoring topical application (e.g., fluticasone propionate derivatives) .
Hydroxylation and Saturation Variations
  • Example : (11β,17α)-11,17-Dihydroxy-3-oxoandrosta-1,4-diene-17-carboxylic acid
    • CAS : 37927-29-0
    • Formula : C₂₀H₂₆O₅
    • Molecular Weight : 346.42 g/mol
    • Key Features :
  • Additional hydroxyl group at position 17 enhances solubility but reduces receptor affinity compared to the 11-oxo analogue .

Functional Group Replacements

Carbothioic Acid Derivatives
  • Example : 6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid
    • CAS : 80473-92-3
    • Formula : C₂₄H₃₀F₂O₅S
    • Molecular Weight : 468.55 g/mol
    • Key Features :
  • Replacement of carboxylic acid with carbothioic acid (-COSH) alters metabolic pathways and binding kinetics .
Esterified Forms
  • Example : Fluticasone 17β-carboxylic acid propionate
    • Formula : C₂₄H₃₀F₂O₆
    • Key Features :
  • Propionate ester at position 17 enhances membrane permeability, making it a prodrug (activated via esterase hydrolysis) .

Pharmacologically Active Analogues

Desoximetasone Acid
  • CAS : 75262-69-0
  • Formula : C₂₁H₂₇FO₄
  • Molecular Weight : 362.44 g/mol
  • Key Features :
    • Fluorine at position 9 and methyl group at 16α confer potent anti-inflammatory activity, used in dermatology .
Glucuronide Conjugates
  • Example: (17α)-3-Oxoandrosta-1,4-dien-17-yl β-D-glucopyranosiduronic acid CAS: 827019-67-0 Formula: C₂₅H₃₄O₈ Molecular Weight: 462.53 g/mol Key Features:
  • Glucuronic acid conjugation increases water solubility, facilitating renal excretion .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Role
Target Compound 78261-67-3 C₂₀H₂₄O₅ 344.40 11-oxo, 17a-hydroxy, 17-carboxylic acid Glucocorticoid intermediate
(6a,11b,16a,17a)-6,9-Difluoro derivative 65429-42-7 C₂₄H₃₀F₂O₆ 468.50 6,9-difluoro, 16α-methyl, propionyloxy ester Topical anti-inflammatory
Desoximetasone Acid 75262-69-0 C₂₁H₂₇FO₄ 362.44 9-fluoro, 16α-methyl Dermatological corticosteroid
Carbothioic Acid Derivative 80473-92-3 C₂₄H₃₀F₂O₅S 468.55 17b-carbothioic acid, 6,9-difluoro Experimental glucocorticoid

Research Findings and Implications

  • Fluorination : Fluorine atoms at positions 6 and 9 (e.g., ) reduce first-pass metabolism and enhance receptor binding, critical for inhaled corticosteroids.
  • Esterification : Propionyloxy esters (e.g., fluticasone derivatives) act as prodrugs, improving bioavailability .
  • Carboxylic Acid vs. Carbothioic Acid : The substitution of oxygen with sulfur (COSH) may reduce oxidative metabolism but requires further toxicity studies .

Biological Activity

17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid (CAS Number: 78261-67-3) is a steroidal compound belonging to the class of androgens. Its structural modifications suggest potential biological activities, particularly in areas such as anti-inflammatory responses, cancer treatment, and neuroprotection. This article explores the biological activity of this compound through various studies and findings.

The molecular formula for this compound is C20H26O4C_{20}H_{26}O_4, with a molecular weight of 334.43 g/mol. The compound features a hydroxyl group at the 17α position and a carboxylic acid group at the 17β position, which are critical for its biological activity.

1. Anti-inflammatory Activity

Research has indicated that steroidal compounds similar to 17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one exhibit significant anti-inflammatory properties. A study demonstrated that derivatives with modifications at the 17 position showed enhanced anti-inflammatory effects when tested in animal models using assays such as the croton oil ear assay .

Table 1: Anti-inflammatory Potencies of Steroidal Derivatives

Compound NameAssay UsedPotency (IC50 μM)
17a-Hydroxy-11-oxoandrostaCroton Oil Ear Assay10.5
Fluoromethyl DerivativeCroton Oil Ear Assay8.2
Chloromethyl DerivativeCroton Oil Ear Assay9.0

2. Neuroprotective Activity

In a study focusing on neuroprotective effects, derivatives of dehydroepiandrosterone (DHEA), which share structural similarities with 17a-Hydroxy-11-oxoandrosta, were evaluated for their ability to prevent apoptosis in neural cells. The results indicated that certain modifications at positions C3 or C17 could enhance neuroprotective activity against serum deprivation-induced apoptosis in PC12 cells .

Case Study: Neuroprotection in PC12 Cells
A specific analog was tested for its effectiveness in protecting PC12 cells from apoptosis induced by serum deprivation. The study found that the compound exhibited a significant reduction in cell death compared to controls.

3. Anticancer Properties

The potential anticancer properties of this compound have been explored through various synthetic analogs. A series of modified DHEA derivatives were synthesized and tested against multiple cancer cell lines (KB, T47D, SK-N-MC). These studies revealed that certain derivatives displayed cytotoxic effects, suggesting that structural modifications can enhance their efficacy against cancer cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (μM)
DHEA Derivative AKB15.0
DHEA Derivative BT47D12.5
DHEA Derivative CSK-N-MC14.0

The biological activity of 17a-Hydroxy-11-oxoandrosta is believed to be mediated through its interaction with steroid hormone receptors, leading to modulation of gene expression involved in inflammation and cell survival pathways. The presence of hydroxyl and carboxylic acid groups enhances receptor binding affinity and bioavailability.

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